Cas no 1697167-37-5 (1H-1,2,4-Triazole-1-acetonitrile, 3-amino-5-bromo-)
1H-1,2,4-Triazole-1-acetonitrile, 3-amino-5-bromo- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-1-acetonitrile, 3-amino-5-bromo-
- EN300-783304
- 1697167-37-5
- 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile
-
- Inchi: 1S/C4H4BrN5/c5-3-8-4(7)9-10(3)2-1-6/h2H2,(H2,7,9)
- InChI Key: ZXEYNYWUIYLJLT-UHFFFAOYSA-N
- SMILES: N1(CC#N)C(Br)=NC(N)=N1
Computed Properties
- Exact Mass: 200.96501g/mol
- Monoisotopic Mass: 200.96501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 80.5Ų
Experimental Properties
- Density: 2.13±0.1 g/cm3(Predicted)
- Boiling Point: 464.1±47.0 °C(Predicted)
- pka: 0.75±0.11(Predicted)
1H-1,2,4-Triazole-1-acetonitrile, 3-amino-5-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783304-0.05g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile |
1697167-37-5 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
| Enamine | EN300-783304-0.1g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile |
1697167-37-5 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
| Enamine | EN300-783304-0.25g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile |
1697167-37-5 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
| Enamine | EN300-783304-0.5g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile |
1697167-37-5 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
| Enamine | EN300-783304-1.0g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile |
1697167-37-5 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
| Enamine | EN300-783304-2.5g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile |
1697167-37-5 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
| Enamine | EN300-783304-5.0g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile |
1697167-37-5 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
| Enamine | EN300-783304-10.0g |
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile |
1697167-37-5 | 95% | 10.0g |
$3929.0 | 2024-05-22 |
1H-1,2,4-Triazole-1-acetonitrile, 3-amino-5-bromo- Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1H-1,2,4-Triazole-1-acetonitrile, 3-amino-5-bromo-
Recent Advances in the Study of 1H-1,2,4-Triazole-1-acetonitrile, 3-amino-5-bromo- (CAS: 1697167-37-5)
The compound 1H-1,2,4-Triazole-1-acetonitrile, 3-amino-5-bromo- (CAS: 1697167-37-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 1H-1,2,4-Triazole-1-acetonitrile, 3-amino-5-bromo- as a key intermediate in the synthesis of novel heterocyclic compounds. Researchers have developed efficient synthetic routes to produce this compound with high purity and yield, leveraging advanced catalytic methods and green chemistry principles. The compound's unique triazole core and bromo-substituted amino group make it a valuable scaffold for designing inhibitors targeting various enzymes and receptors.
In terms of biological activity, preliminary investigations have demonstrated that derivatives of 1H-1,2,4-Triazole-1-acetonitrile, 3-amino-5-bromo- exhibit promising antimicrobial and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that certain analogs of this compound showed potent inhibitory effects against drug-resistant bacterial strains, including MRSA. Another study highlighted its potential as a kinase inhibitor, suggesting applications in oncology.
Further research is underway to explore the compound's mechanism of action and optimize its pharmacokinetic properties. Computational modeling and structure-activity relationship (SAR) studies are being employed to identify the most promising derivatives for preclinical development. The compound's ability to modulate key signaling pathways involved in inflammation and cell proliferation also opens new avenues for therapeutic intervention.
In conclusion, 1H-1,2,4-Triazole-1-acetonitrile, 3-amino-5-bromo- (CAS: 1697167-37-5) represents a promising candidate for further investigation in drug discovery. Its synthetic accessibility, diverse biological activities, and potential for structural modification make it a valuable tool for researchers aiming to develop novel therapeutics. Future studies should focus on in vivo efficacy and toxicity profiling to advance this compound toward clinical applications.
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